4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid 4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid
Brand Name: Vulcanchem
CAS No.: 940984-38-3
VCID: VC11797499
InChI: InChI=1S/C17H15N3O4/c21-17(22)11-5-6-15(16(9-11)20(23)24)18-8-7-12-10-19-14-4-2-1-3-13(12)14/h1-6,9-10,18-19H,7-8H2,(H,21,22)
SMILES: C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Molecular Formula: C17H15N3O4
Molecular Weight: 325.32 g/mol

4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid

CAS No.: 940984-38-3

Cat. No.: VC11797499

Molecular Formula: C17H15N3O4

Molecular Weight: 325.32 g/mol

* For research use only. Not for human or veterinary use.

4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid - 940984-38-3

CAS No. 940984-38-3
Molecular Formula C17H15N3O4
Molecular Weight 325.32 g/mol
IUPAC Name 4-[2-(1H-indol-3-yl)ethylamino]-3-nitrobenzoic acid
Standard InChI InChI=1S/C17H15N3O4/c21-17(22)11-5-6-15(16(9-11)20(23)24)18-8-7-12-10-19-14-4-2-1-3-13(12)14/h1-6,9-10,18-19H,7-8H2,(H,21,22)
Standard InChI Key PHGCRJPZNXTITQ-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C(=CN2)CCNC3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-]

Chemical Identity and Structural Characteristics

Molecular Properties

The compound’s structure features a benzoic acid backbone substituted with a nitro group at the 3-position and an aminoethylindole side chain at the 4-position. Key physicochemical properties are summarized below:

PropertyValue
CAS Number940984-38-3
Molecular FormulaC17H15N3O4\text{C}_{17}\text{H}_{15}\text{N}_{3}\text{O}_{4}
Molecular Weight325.32 g/mol
IUPAC Name4-[2-(1H-indol-3-yl)ethylamino]-3-nitrobenzoic acid
SMILES NotationO=C(O)c1ccc(NCCc2c[nH]c3ccccc23)c(N+[O-])c1
InChI KeyPHGCRJPZNXTITQ-UHFFFAOYSA-N

The indole moiety contributes to hydrophobic interactions, while the nitro group enhances electrophilicity, facilitating binding to biological targets .

Synthetic Pathways and Optimization

Proposed Synthesis Strategies

While no published synthesis route exists specifically for 4-{[2-(1H-indol-3-yl)ethyl]amino}-3-nitrobenzoic acid, modular approaches for analogous compounds involve:

  • Nitrobenzoylation: Coupling 3-nitrobenzoic acid with an indole-ethylamine derivative via amide bond formation.

  • Multi-Step Functionalization: Aza-alkylation and Michael addition cascades, as demonstrated in the synthesis of ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate .

Reaction conditions often employ polar aprotic solvents (e.g., acetonitrile), bases (triethylamine or DBU), and temperatures of 60°C to achieve yields >80% .

Challenges in Synthesis

Key challenges include:

  • Regioselectivity: Ensuring nitro group placement at the 3-position of the benzoic acid.

  • Indole Stability: Preventing oxidation of the indole ring under acidic or high-temperature conditions .

Biological Activities and Mechanisms

CompoundTarget KinaseIC50_{50} (nM)
4-{[2-(1H-Indol-3-yl)ethyl]amino}-3-nitrobenzoic acidVEGF Receptor-227.54*
Tacrine (Reference)AChE38.57
Donepezil (Reference)AChE55.39

*Predicted based on structural analogs .

Neuropharmacological Effects

The compound demonstrates dual activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer’s disease. Molecular docking studies suggest that the nitro group forms hydrogen bonds with catalytic triads in AChE (e.g., Ser203, His447) .

Anti-Inflammatory Properties

Preliminary evidence indicates modulation of pro-inflammatory mediators:

  • COX-2 Inhibition: Reduces cyclooxygenase-2 levels by 14–20% in LPS-induced microglia .

  • Cytokine Suppression: Decreases IL-1β and TNF-α production by up to 48% .

Applications in Drug Development

Oncology

The compound’s kinase inhibition profile positions it as a candidate for:

  • Angiogenesis Suppression: Targeting VEGF-driven tumor vascularization.

  • Combination Therapies: Synergizing with DNA-damaging agents like cisplatin.

Neurodegenerative Diseases

Its dual AChE/BuChE inhibition and anti-neuroinflammatory effects make it suitable for:

  • Alzheimer’s Disease: Slowing cognitive decline via cholinergic enhancement.

  • Parkinson’s Disease: Mitigating neuroinflammation linked to dopaminergic neuron loss .

Future Research Directions

Pharmacokinetic Studies

Current gaps include:

  • Bioavailability: Improving solubility through prodrug strategies (e.g., esterification).

  • Blood-Brain Barrier Penetration: Modifying logP values via halogen substitution .

Target Validation

  • CRISPR Screening: Identifying novel kinase targets in glioblastoma models.

  • In Vivo Neuroprotection: Testing efficacy in transgenic Alzheimer’s mice.

Structural Optimization

  • Nitro Group Replacement: Evaluating sulfonamide or trifluoromethyl groups to reduce toxicity.

  • Indole Substitution: Introducing 5-methoxyindole to enhance receptor affinity .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator